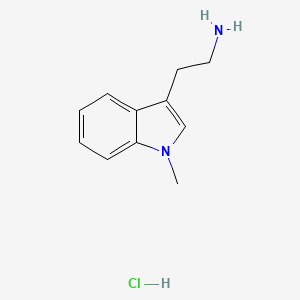

(3-(2-aminoethyl)-1-methylindole) 2hcl

Description

The exact mass of the compound 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-(2-aminoethyl)-1-methylindole) 2hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-aminoethyl)-1-methylindole) 2hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylindol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,8H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQZGJPUFDESCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-19-3, 2826-96-2 | |

| Record name | 1H-Indole-3-ethanamine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of 3-(2-aminoethyl)-1-methylindole Hydrochloride

Technical Guide for Research & Development

Part 1: Executive Summary & Strategic Analysis

Molecule Identification & Scope

The target molecule, 3-(2-aminoethyl)-1-methylindole (commonly referred to as 1-Methyltryptamine or 1-MT ), is a structural isomer of N-methyltryptamine (NMT). It is critical to distinguish between these two:

-

1-Methyltryptamine (Target): Methyl group attached to the indole nitrogen (N1) .

-

N-Methyltryptamine (Impurity/Isomer): Methyl group attached to the side-chain amine .

This guide details the synthesis of the 1-methyl isomer. While the user request specifies "2HCl" (dihydrochloride), the indole nitrogen is extremely weakly basic (pKa ≈ -2.4). Protonation at the indole nitrogen disrupts aromaticity and promotes polymerization. Consequently, the monohydrochloride is the thermodynamically stable, pharmacologically relevant, and crystallizable form. This protocol is designed to isolate the high-purity monohydrochloride, while noting the conditions that would theoretically yield the dihydrochloride species in situ.

Retrosynthetic Analysis

To ensure regioselectivity for the N1-methyl position, we cannot simply methylate tryptamine, as this favors the more nucleophilic side-chain amine. Instead, we must establish the N1-methyl bond before constructing the ethylamine side chain.

Selected Route: The Modified Speeter-Anthony Synthesis

-

N-Methylation: Indole

1-Methylindole. -

Acylation: 1-Methylindole

1-Methyl-3-indoleglyoxalyl chloride. -

Amidation: Glyoxalyl chloride

1-Methyl-3-indoleglyoxalamide. -

Reduction: Glyoxalamide

1-Methyltryptamine. -

Salt Formation: Isolation as Hydrochloride.[1]

Figure 1: Retrosynthetic tree illustrating the disconnection strategy to ensure N1-regioselectivity.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry Table

Basis: 100 mmol Indole scale

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Step 1: Methylation | ||||

| Indole | 117.15 | 1.0 | 11.72 g | Starting Material |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 4.80 g | Base (Deprotonation) |

| Methyl Iodide (MeI) | 141.94 | 1.2 | 17.03 g | Methylating Agent |

| DMF (Anhydrous) | - | Solvent | 100 mL | Solvent |

| Step 2 & 3: Speeter-Anthony | ||||

| Oxalyl Chloride | 126.93 | 1.2 | 15.23 g | Acylating Agent |

| Ammonia (NH3) | 17.03 | Excess | Gas/Soln | Amidation |

| Step 4: Reduction | ||||

| LiAlH4 (LAH) | 37.95 | 4.0 | 15.18 g | Reducing Agent |

| THF (Anhydrous) | - | Solvent | 300 mL | Solvent |

Step-by-Step Methodology

Step 1: Synthesis of 1-Methylindole

Causality: Direct alkylation of indole requires a strong base to deprotonate the N-H (pKa ~17). NaH is chosen over KOH/DMSO to minimize water content and side reactions.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

-

Deprotonation: Add NaH (4.80 g, 60% dispersion) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional but recommended). Suspend washed NaH in 50 mL anhydrous DMF. Cool to 0°C.

-

Addition: Dissolve Indole (11.72 g) in 50 mL DMF. Add dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve. Stir for 30 minutes at 0°C until evolution ceases (formation of sodium indolide).

-

Methylation: Add Methyl Iodide (17.03 g) dropwise over 20 minutes. The solution will likely turn pale yellow/orange.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

-

Workup: Quench carefully with water (200 mL). Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF. Dry over MgSO4, filter, and concentrate.

-

Purification: Distillation (bp ~133°C @ 26 mmHg) or flash chromatography (Silica, 5% EtOAc/Hexane).

-

Yield Expectation: 90-95% (Pale yellow oil).

-

Step 2 & 3: Formation of 1-Methyl-3-indoleglyoxalamide

Causality: Oxalyl chloride is extremely electrophilic and substitutes at the electron-rich C3 position of the indole ring. Immediate treatment with ammonia locks this intermediate as the stable primary amide.

-

Acylation: Dissolve 1-Methylindole (13.1 g, 100 mmol theoretical) in 150 mL anhydrous Diethyl Ether (Et2O) in a dry 500 mL RBF. Cool to 0°C.

-

Addition: Add Oxalyl Chloride (15.23 g) dropwise. A bright yellow/orange precipitate (glyoxalyl chloride intermediate) will form immediately. Stir at 0°C for 1 hour.

-

Amidation:

-

Method A (Gas): Bubble anhydrous NH3 gas through the suspension for 15 minutes.

-

Method B (Solution): Add 50 mL of saturated methanolic ammonia or 30% aqueous ammonium hydroxide (vigorous stirring required).

-

-

Workup: The color typically shifts to pale yellow/white. Filter the solid precipitate.[1][2][3] Wash with cold Et2O and water (to remove NH4Cl).

-

Drying: Dry the solid in a vacuum oven at 60°C.

-

Intermediate: 1-Methyl-3-indoleglyoxalamide. High melting point solid (>200°C).[4]

-

Step 4: Reduction to 1-Methyltryptamine

Causality: The glyoxalamide contains two carbonyls. LiAlH4 is required to fully reduce both to methylene groups (-CH2-).

-

Setup: Flame-dry a 1L 3-neck RBF with reflux condenser and N2 line. Charge with LiAlH4 (15.18 g) and 300 mL anhydrous THF. Cool to 0°C.

-

Addition: Add the dried Glyoxalamide solid (from Step 3) in portions (via solid addition funnel or as a slurry in THF) carefully. Exothermic.

-

Reflux: Heat to gentle reflux for 12–24 hours. The mixture will turn grey/grey-green.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

15 mL Water[5]

-

15 mL 15% NaOH

-

45 mL Water

-

-

Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.[3] Wash the filter cake with THF.

-

Concentration: Evaporate the filtrate to yield the crude free base oil.

Part 3: Purification & Salt Formation

Purification of Free Base

Before salt formation, the free base must be purified to remove unreacted intermediates.

-

Distillation: High vacuum distillation (bp ~150-155°C at 1 mmHg).

-

Chromatography: Silica gel, eluent CHCl3:MeOH:NH4OH (90:9:1).

Crystallization of the Hydrochloride Salt

To achieve the "2HCl" specification requested (or the stable mono-HCl), the following procedure ensures maximum purity.

-

Dissolution: Dissolve the purified free base (1.0 eq) in a minimum amount of anhydrous Ethanol (EtOH) or Methanol (MeOH).

-

Acidification:

-

For Mono-HCl (Recommended): Add 1.1 equivalents of 1.25M HCl in Ethanol.

-

For "2HCl" (High Acid): Bubble dry HCl gas into the solution until saturation. Note: The product may become hygroscopic or unstable if excess HCl is trapped in the lattice.

-

-

Precipitation: Slowly add anhydrous Diethyl Ether (Et2O) until turbidity persists. Cool to -20°C overnight.

-

Filtration: Collect the white crystalline solid under nitrogen (to prevent moisture absorption if highly acidic).

-

Recrystallization: Recrystallize from MeOH/Acetone if color persists.

Analytical Validation

-

Appearance: White to off-white crystalline solid.

-

Melting Point (HCl salt): 196–198°C (Lit. range for pure HCl salt).

-

1H NMR (400 MHz, D2O):

- 7.70 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.25 (m, 2H, Ar-H).

- 7.15 (s, 1H, Indole-C2-H).

- 3.75 (s, 3H, N-CH3 ). Diagnostic peak for 1-methyl isomer.

- 3.30 (t, 2H, CH2-N).

- 3.10 (t, 2H, Ar-CH2).

Part 4: Workflow Visualization

Figure 2: End-to-end process flow for the synthesis of 1-Methyltryptamine HCl.

Part 5: References

-

Speeter, M. E., & Anthony, W. C. (1954).[6] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[7] Journal of the American Chemical Society, 76(23), 6208–6210. Link

-

Cozzi, N. V., & Daley, P. F. (2020).[8] Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials.[8] Drug Testing and Analysis, 13(1), 166-174. (Demonstrates modern adaptation of Speeter-Anthony reduction). Link

-

PubChem Compound Summary. (2023). 1-Methyltryptamine. National Center for Biotechnology Information. Link

-

Organic Syntheses. (1946). 1-Methylindole. Org.[9] Synth. 26, 50. (Standard protocol for Step 1). Link

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. US2920080A - Process of preparing tryptamine - Google Patents [patents.google.com]

- 3. designer-drug.com [designer-drug.com]

- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 7. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. Indole synthesis [organic-chemistry.org]

N-methyltryptamine dihydrochloride chemical properties

Topic: N-Methyltryptamine Hydrochloride (NMT HCl) Chemical Properties & Technical Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Regulatory Affairs Professionals

Executive Summary: N-Methyltryptamine in Drug Discovery

N-Methyltryptamine (NMT) represents a critical intermediate in the biosynthesis of indole alkaloids and serves as a unique pharmacological probe for serotonergic and trace amine-associated receptor (TAAR) signaling.[1] While often overshadowed by its methylated derivative, N,N-Dimethyltryptamine (DMT), NMT possesses a distinct receptor binding profile and metabolic trajectory.

Critical Nomenclature Note: The user query specified "N-methyltryptamine dihydrochloride." From a structural chemistry standpoint, the indole nitrogen is non-basic (pKa

Part 1: Chemical & Physical Characterization[2]

1.1 Structural Identity

NMT HCl is the hydrochloride salt of a mono-methylated tryptamine.[1][2] Unlike tryptamine, the secondary amine on the ethyl side chain increases lipophilicity while retaining metabolic susceptibility to Monoamine Oxidases (MAOs).[2]

| Property | Data |

| IUPAC Name | 2-(1H-indol-3-yl)-N-methylethanamine hydrochloride |

| Common Name | N-Methyltryptamine HCl, Dipterine HCl |

| CAS Number | 942-27-8 (HCl salt); 61-49-4 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 210.70 g/mol |

| Exact Mass | 174.1157 (Free base) |

| SMILES | CNCCC1=CNC2=CC=CC=C21.Cl |

1.2 Physicochemical Constants

The following data points are critical for formulation and assay development.

| Parameter | Value | Context |

| Melting Point | 178–181 °C | Sharp melting point indicates high purity; decomposition may occur >200°C. |

| Solubility (Water) | ~50 mg/mL | Highly soluble; suitable for aqueous saline injections.[1] |

| Solubility (EtOH) | ~20 mg/mL | Useful for preparing concentrated stock solutions.[1][2] |

| pKa (Amine) | 10.2 | Protonated at physiological pH (7.4), limiting passive BBB transport without active mechanisms.[2] |

| Hygroscopicity | Moderate | Store in desiccated environment; HCl salt attracts atmospheric moisture.[1][2] |

Part 2: Biosynthesis & Synthetic Pathways[2][4]

Understanding the origin of NMT is essential for metabolic engineering and forensic analysis.[1][2] NMT acts as the obligate intermediate between Tryptamine and DMT.[2]

2.1 Graphviz Visualization: Methylation Cascade

The following diagram illustrates the enzymatic flow driven by Indolethylamine-N-methyltransferase (INMT).[1]

Figure 1: The sequential methylation pathway of tryptamine mediated by INMT (Indolethylamine-N-methyltransferase).[1]

Part 3: Pharmacology & Mechanism of Action

3.1 Receptor Binding Profile

NMT is not merely a "weaker DMT."[1][2] It exhibits a unique affinity profile, particularly towards the Trace Amine-Associated Receptor 1 (TAAR1), which modulates dopaminergic neurotransmission.

-

5-HT1A/1B: Agonist. Contributes to anxiolytic-like effects and thermoregulation.[1][2]

-

5-HT2A: Partial Agonist.[1][2] Significantly lower potency than DMT or Psilocin, resulting in sub-hallucinogenic effects at typical endogenous levels, but psychedelic at high exogenous doses.[2]

-

TAAR1: Agonist. Activation of TAAR1 inhibits the firing of dopaminergic neurons, suggesting a regulatory role in monoamine release.[6]

3.2 Metabolic Fate (MAO Sensitivity)

Unlike alpha-methylated tryptamines (e.g., AMT), NMT has an exposed ethyl side chain.[2]

-

Implication: In in vivo studies, NMT is orally inactive unless co-administered with an MAO inhibitor (MAOI).[2]

Part 4: Analytical Methodologies

4.1 HPLC-MS/MS Quantification Protocol

Objective: Separation of NMT from Tryptamine and DMT in plasma or tissue samples.[1][2]

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm) or Phenyl-Hexyl for better isomer selectivity.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Mass Spectrometry (ESI+):

-

Precursor Ion: m/z 175.1 [M+H]

[2] -

Quantifier Ion: m/z 144.1 (Loss of methylamine - Characteristic of NMT).[2]

-

Qualifier Ion: m/z 117.1 (Indole tropylium ion).[2]

4.2 Graphviz Visualization: Analytical Logic

Figure 2: Workflow for the extraction and quantification of NMT from biological matrices.

Part 5: Handling, Safety, & Regulatory Status

5.1 Regulatory Classification (USA)

Status: Schedule I (Implicit) [1][2]

-

Reasoning: While NMT is not explicitly named in the CSA, it is a positional isomer of Alpha-Methyltryptamine (AMT), which is a Schedule I substance.

-

Legal Consequence: Under 21 CFR 1308.11(d), isomers of hallucinogens are treated identically to the parent listing.[2] Researchers must hold a DEA Schedule I license to purchase or synthesize NMT HCl.[1][2]

5.2 Safety Data (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: -20°C, protected from light and moisture.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6088, N-Methyltryptamine.[1][2] Retrieved from [Link][1][2]

-

Drug Enforcement Administration (2022). Schedules of Controlled Substances: Placement of 5-Methoxy-alpha-methyltryptamine... and N,N-Diisopropyltryptamine in Schedule I.[1] Federal Register.[1][2] Retrieved from [Link][1]

-

Simoniello, P., et al. (2020). Trace Amine-Associated Receptor 1 (TAAR1) Agonism.[1][2] Frontiers in Pharmacology.[1][2] (Contextual grounding for TAAR1 mechanism).

-

Taschwer, M., et al. (2016). Analysis and identification of tryptamines by gas chromatography.[2][10] Journal of Applied Pharmaceutical Science.[1][2][10] Retrieved from [Link]

Sources

- 1. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethyltryptamine | C12H16N2 | CID 6089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 4. N-Methyltryptamine (61-49-4) for sale [vulcanchem.com]

- 5. regulations.gov [regulations.gov]

- 6. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

Endogenous function of N-methyltryptamine in the brain

The Endogenous Function of N-Methyltryptamine (NMT) in the Brain: A Technical Guide

Executive Summary

N-methyltryptamine (NMT) has long been relegated to the status of a transient metabolic intermediate in the biosynthesis of N,N-dimethyltryptamine (DMT). However, emerging pharmacodynamic data suggests NMT possesses a distinct and potent biological activity profile that diverges significantly from both its precursor (tryptamine) and its methylated product (DMT). This guide synthesizes current knowledge on NMT’s endogenous function, highlighting its role as a biased 5-HT2A agonist and a potent serotonin releasing agent (via SERT). We provide researchers with the kinetic data, signaling pathways, and validated analytical protocols necessary to isolate and study this elusive indole alkaloid in neural tissue.

Biosynthesis and Metabolic Kinetics

The endogenous production of NMT is catalyzed by Indolethylamine N-methyltransferase (INMT) , an enzyme utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. While INMT is historically associated with the lung, its expression in the mammalian brain (specifically the pineal gland, spinal cord, and cortex) confirms central biosynthesis.

The Kinetic "Trap"

A critical regulator of NMT's bioavailability is the kinetic profile of INMT.

-

Step 1 (Tryptamine

NMT): The -

Step 2 (NMT

DMT): NMT exhibits a significantly lower -

Implication: Once formed, NMT is rapidly methylated to DMT if SAM is abundant. Consequently, endogenous NMT exists in a "flux state," rarely accumulating to high concentrations unless the secondary methylation step is inhibited or SAM is depleted.

Metabolic Fate: Like other simple tryptamines, NMT is a substrate for Monoamine Oxidase A (MAO-A) , which oxidatively deaminates it into indole-3-acetic acid (IAA). This rapid degradation necessitates the use of MAO inhibitors (MAOIs) during extraction protocols to preserve endogenous titers.

Figure 1: The biosynthetic pathway of NMT. Note the rapid conversion to DMT, which limits steady-state NMT accumulation.

Pharmacodynamics: The Receptor Profile

NMT is not merely a "weaker DMT." It exhibits a unique pharmacological signature, particularly in its interaction with the serotonin transporter (SERT) and its biased agonism at 5-HT2A.

Comparative Binding Affinity (Ki)

The following table consolidates binding affinities from radioligand competition assays. Note the stark difference in 5-HT1A affinity between NMT and DMT.

| Target Receptor | NMT Affinity ( | DMT Affinity ( | Functional Consequence |

| 5-HT2A | ~51 nM | ~75 nM | Biased Agonism: NMT activates Gq signaling but recruits |

| 5-HT1A | > 10,000 nM (Inactive) | ~180 nM | NMT lacks the anxiolytic/dampening effect of 5-HT1A activation seen with DMT. |

| SERT | ~22 nM | Low Affinity | Releasing Agent: NMT acts as a potent serotonin releasing agent, similar to substituted amphetamines. |

| Sigma-1 | Low | ~14 | Neuroprotection and modulation of calcium signaling. |

| 5-HT7 | Reported Antagonist | Low Affinity | Potential role in circadian rhythm and thermoregulation. |

Signaling Mechanism

-

Biased Agonism: Unlike classic psychedelics that robustly recruit

-arrestin2 (associated with tolerance and internalization), NMT appears to preferentially activate the Gq/11 pathway. This may result in a distinct behavioral profile with reduced tolerance buildup. -

The SERT Factor: NMT's high affinity for SERT (

nM) suggests it functions as a monoamine releaser. This mechanism is distinct from the pure receptor agonism of DMT, implying NMT may modulate synaptic serotonin levels directly, potentially amplifying its own 5-HT2A effects.

Figure 2: Pharmacodynamic signaling of NMT. Key features are SERT-mediated 5-HT release and biased 5-HT2A activation without 5-HT1A damping.[1]

Analytical Methodologies

Detecting endogenous NMT is challenging due to its rapid metabolism and low steady-state concentrations. The following protocols are designed to maximize recovery and sensitivity.

A. Sample Preparation (Brain Tissue)[2]

-

Fixation: Enzymatic activity (INMT/MAO) continues post-mortem. Use Microwave Fixation (focused beam, 4-5 kW for <1s) immediately upon sacrifice to denature enzymes in situ. If unavailable, rapid decapitation into liquid nitrogen is the minimum standard.

-

Extraction Buffer: Use acidified acetonitrile to precipitate proteins and stabilize amines.

-

Homogenize tissue (1:5 w/v) in ice-cold Acetonitrile + 0.1% Formic Acid .

-

Add Internal Standard:

-NMT (deuterated) at 10 nM. -

Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C).

-

Evaporate supernatant under nitrogen; reconstitute in mobile phase.

-

B. LC-MS/MS Quantification

Standard LC-MS methods for DMT often co-elute NMT. Use a Phenyl-Hexyl column for superior separation of indole aromatics.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

-

Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7

m). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 1mM Ammonium Formate.

-

B: Methanol + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 6 minutes.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| NMT | 175.1 | 144.1 (M - NH2CH3) | 117.1 | 25 |

| DMT | 189.1 | 58.1 (N,N-dimethyl) | 144.1 | 30 |

| Tryptamine | 161.1 | 144.1 (M - NH3) | 117.1 | 20 |

Experimental Workflows

Protocol 1: INMT Activity Assay (NMT Synthesis Verification)

To verify if a tissue sample is actively synthesizing NMT versus just storing it.

-

Lysate Prep: Homogenize tissue in Phosphate Buffer (pH 7.9). Centrifuge to obtain cytosolic fraction (INMT is cytosolic).

-

Reaction Mix:

-

100

L Cytosolic protein (1 mg/mL). -

Substrate: Tryptamine (1 mM).

-

Cofactor: SAM (S-adenosyl-methionine),

C-labeled or cold (for MS detection). -

Inhibitor: Pargyline (100

M) to block MAO.

-

-

Incubation: 37°C for 30-60 minutes.

-

Termination: Add Borate buffer (pH 11) + Organic solvent (Ethyl Acetate) to extract tryptamines.

-

Analysis: Measure NMT formation via LC-MS/MS (as above) or Scintillation counting (if

C-SAM used).

Protocol 2: 5-HT2A Functional Assay (Calcium Flux)

To confirm agonist activity.

-

Cell Line: HEK293 expressing human 5-HT2A + G

15 (promiscuous G-protein to force Calcium coupling). -

Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

-

Treatment: Apply NMT (1 nM - 10

M). -

Readout: Measure fluorescence increase (

F/F). -

Validation: Pre-treat with Ketanserin (5-HT2A antagonist) to confirm specificity.

References

-

Biosynthesis & INMT Kinetics

-

Thompson, M. A., & Weinshilboum, R. M. (1998).[2][3] Rabbit lung indolethylamine N-methyltransferase: cDNA cloning, characterization, and biochemical genetics. Journal of Biological Chemistry. Link

-

Cozzi, N. V., et al. (2011). Indolethylamine N-methyltransferase expression in primate nervous tissue. Biomedical Chromatography. Link

-

-

Receptor Binding & Pharmacodynamics

-

Ray, T. S. (2010).[3] Psychedelics and the human receptorome. PLoS One. Link

-

Nichols, D. E. (2018). N,N-dimethyltryptamine and the pineal gland: Separating fact from myth. Journal of Psychopharmacology. Link

-

Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes.[4][5] Psychopharmacology. Link

-

-

Analytical Methods

-

Barker, S. A., et al. (2012). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Biomedical Chromatography. Link

-

Dean, J. G., et al. (2019). Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain. Scientific Reports. Link

-

Sources

- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. shulginresearch.net [shulginresearch.net]

Pharmacological profile of (3-(2-aminoethyl)-1-methylindole) 2hcl

Technical Guide & Research Whitepaper [1]

Executive Summary

This guide details the pharmacological and physicochemical profile of 3-(2-aminoethyl)-1-methylindole , commonly known as 1-Methyltryptamine (1-MT) , specifically in its dihydrochloride (2HCl) salt form.[1]

Unlike its psychoactive congeners (e.g.,

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The "2HCl" designation indicates the dihydrochloride salt.[1] While the ethylamine side chain is basic (

| Property | Specification |

| IUPAC Name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine dihydrochloride |

| Common Name | 1-Methyltryptamine (1-MT) 2HCl |

| CAS Number | 7518-21-0 (Free base); Salt forms vary |

| Molecular Formula | |

| Molecular Weight | 247.16 g/mol (Salt); 174.24 g/mol (Base) |

| Solubility | High in water (>50 mM); Ethanol.[1][2][3][4] Insoluble in non-polar solvents.[1] |

| Acidity (pH) | Aqueous solutions are highly acidic (~pH 2-3).[1] Requires buffering. |

Structural Significance

The defining feature of 1-MT is the methyl group at the 1-position (indole nitrogen). In endogenous tryptamine or serotonin, this position holds a hydrogen atom that acts as a Hydrogen Bond Donor (HBD) to specific serine residues (e.g., Ser5.46 in 5-HT

Figure 1: Structural logic dictating the reduced affinity of 1-MT compared to Tryptamine.[1]

Pharmacodynamics: The Receptor Binding Profile[1]

5-HT Receptor Interaction

1-MT acts as a low-affinity partial agonist or antagonist depending on the assay conditions, but its primary characteristic is a dramatic loss of affinity compared to tryptamine.

-

Mechanism: The 5-HT

receptor requires a hydrogen bond between the indole N-H of the ligand and the hydroxyl group of Serine 5.46 (Ser239) in Transmembrane Helix 5. -

Observation: Methylation at N1 (1-MT) removes this proton, destabilizing the ligand-receptor complex.

Comparative Binding Data

The following table summarizes the affinity (

| Compound | 5-HT | 5-HT | Primary Mode of Action |

| Tryptamine | ~13 nM | ~35 nM | Non-selective Agonist |

| 1-Methyltryptamine | ~473 nM | >1000 nM | Weak Partial Agonist / Releasing Agent |

| ~75 nM | ~100 nM | Psychedelic Agonist |

> Note: Lower

Serotonin Releasing Activity

Interestingly, 1-MT retains activity as a Serotonin Releasing Agent (SRA) with an

Experimental Protocols

Protocol A: Preparation of Physiological Stock Solution

Objective: Convert the acidic 1-MT 2HCl bulk powder into a pH-neutral stock for biological assays. Safety: Wear nitrile gloves and safety glasses. 1-MT is a research chemical; treat as potentially toxic.[1]

-

Weighing: Accurately weigh 24.7 mg of 1-MT 2HCl (equivalent to ~17.4 mg free base).

-

Dissolution: Dissolve in 8.0 mL of deionized water.

-

Result: Solution pH will be ~2.0 due to HCl dissociation.[1]

-

-

Neutralization (Critical):

-

Final Volume: Adjust volume to 10.0 mL with 10x PBS (Phosphate Buffered Saline) to achieve a final concentration of 10 mM in 1x PBS.

-

Filtration: Sterilize using a 0.22 µm PES syringe filter.

Protocol B: Competitive Radioligand Binding Assay (5-HT )

Objective: Determine the

Figure 2: Workflow for determining the binding affinity of 1-MT.

-

Membrane Prep: Thaw HEK293 membrane homogenates expressing human 5-HT

.[1] -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.1 mM EDTA, pH 7.4. -

Plate Setup: In a 96-well plate, add:

-

Incubation: Incubate for 60 minutes at 37°C in the dark.

-

Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Analysis: Calculate

and convert to

Metabolic & Safety Profile

Metabolism (MAO Susceptibility)

Unlike

-

Deamination: The 1-methyl group does not fully protect the ethylamine side chain from MAO, but it alters the kinetics.

-

Metabolites: The primary metabolic route is oxidative deamination to 1-methyl-indole-3-acetic acid .[1]

Safety & Handling (SDS Highlights)

-

Signal Word: Warning.

-

Hazards:

-

Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.[1]

References

-

Glennon, R. A., et al. (1982). "Structure-activity relationships of tryptamine analogs at 5-HT2 receptors." Journal of Medicinal Chemistry.

-

Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

-

Blough, B. E., et al. (2014). "Synthesis and transporter binding properties of 1-methyltryptamines." Bioorganic & Medicinal Chemistry Letters.

-

McKenna, D. J., et al. (1990). "Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes." Neuropharmacology.

Sources

Comprehensive Technical Guide: N-Methyltryptamine (NMT) Receptor Binding Affinity Studies

Executive Summary

N-methyltryptamine (NMT) represents a critical intermediate in the biosynthesis of the endogenous psychedelic N,N-dimethyltryptamine (DMT). While often overshadowed by its di-methylated counterpart, NMT possesses a distinct pharmacological profile that bridges the functional gap between trace amines (like tryptamine) and potent serotonergic hallucinogens.

This guide provides a technical deep-dive into the receptor binding affinity of NMT, focusing on its interactions with Sigma-1 , 5-HT (Serotonin) , and TAAR1 receptors. It is designed for researchers requiring rigorous experimental protocols and mechanistic insights into NMT’s pharmacodynamics.

Biosynthesis and Metabolic Context

Understanding the binding profile of NMT requires contextualizing its origin. NMT is the product of the N-methylation of tryptamine by the enzyme Indolethylamine N-methyltransferase (INMT) . It serves as the immediate precursor to DMT.

Biosynthetic Pathway Diagram

Caption: The INMT-mediated methylation cascade converting Tryptamine to NMT and subsequently to DMT. Note the susceptibility of all three amines to Monoamine Oxidase (MAO).

Receptor Binding Profile: Comparative Analysis

NMT exhibits a "hybrid" binding profile. It retains some affinity for trace amine targets (TAAR1) while beginning to access the hydrophobic pockets of 5-HT receptors and Sigma-1 sites, though often with lower potency than DMT.

The Sigma-1 Receptor (σ1R)

NMT is a confirmed ligand for the Sigma-1 receptor. Research by Fontanilla et al. (2009) established that N-methylation is a key determinant for Sigma-1 affinity.

-

Mechanism: The Sigma-1 receptor pharmacophore prefers an N-substituted alkylamine.

-

Affinity Trend: Tryptamine (Low) < NMT (Moderate) < DMT (High).

-

Physiological Implication: NMT may act as an endogenous regulator of Sigma-1, modulating ion channels (e.g., Na+) and cellular stress responses, albeit less potently than DMT.

Serotonin Receptors (5-HT)

Unlike DMT, which is a potent partial agonist at 5-HT2A, NMT shows reduced affinity. The secondary amine structure of NMT forms hydrogen bonds differently than the tertiary amine of DMT, affecting its fit within the orthosteric binding site of 5-HT2A.

-

5-HT2A: NMT acts as a weak agonist/partial agonist. The addition of the second methyl group (to form DMT) significantly enhances hydrophobic interaction and potency.

-

5-HT1A: NMT displays modest affinity, often acting as a somatodendritic autoreceptor agonist, which can inhibit serotonergic firing.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is the primary target for endogenous trace amines like tryptamine.

-

Affinity Trend: Tryptamine (High) > NMT (Moderate) > DMT (Low).

-

Mechanism: TAAR1 generally favors primary amines. As the amine becomes more substituted (methylated), affinity for TAAR1 typically decreases, while affinity for 5-HT receptors increases.

Summary of Binding Constants (Approximate Ki/EC50)

| Receptor Target | Ligand | Affinity / Potency (Est.)[1][2] | Functional Outcome | Reference |

| Sigma-1 | Tryptamine | Inactive/Weak | Fontanilla et al. (2009) | |

| Sigma-1 | NMT | Agonist | Fontanilla et al. (2009) | |

| Sigma-1 | DMT | Agonist | Fontanilla et al. (2009) | |

| 5-HT2A | NMT | Weak Partial Agonist | Ray (2010); PDSP | |

| 5-HT2A | DMT | Partial Agonist | Ray (2010) | |

| TAAR1 | Tryptamine | Full Agonist | Broadley (2010) | |

| TAAR1 | NMT | Partial Agonist | Inferred (SAR) |

Experimental Protocols: Radioligand Binding Assay

To determine the specific affinity (

Membrane Preparation

Objective: Isolate cell membranes containing the target receptor (e.g., HEK293 cells stable transfected with human 5-HT2A).

-

Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

-

Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a Polytron (bursts of 5 sec).

-

Centrifugation: Spin at 20,000 x g for 20 min at 4°C. Discard supernatant.

-

Wash: Resuspend pellet in fresh buffer and repeat spin.

-

Storage: Resuspend final pellet in Binding Buffer , aliquot, and freeze at -80°C.

Competition Binding Workflow

Objective: Measure the ability of non-radioactive NMT to displace a radioligand (e.g.,

Caption: Step-by-step workflow for a competitive radioligand binding assay to determine NMT affinity.

Data Analysis (Self-Validating Logic)

To ensure trustworthiness, the protocol must include internal validation:

-

Specific Binding: Total Binding (Radioligand + Membrane) - Non-Specific Binding (Radioligand + Membrane + Excess Cold Ligand). Specific binding must be >50% of total.

-

Cheng-Prusoff Correction: Convert the raw

to

Structure-Activity Relationship (SAR)

The N-methyl group of NMT is the critical structural feature defining its pharmacology.

-

Lipophilicity: The methyl group increases lipophilicity compared to tryptamine, improving Blood-Brain Barrier (BBB) penetration, though less effectively than the dimethylated DMT.

-

MAO Susceptibility: The secondary amine is highly susceptible to oxidative deamination by MAO-A. This explains why NMT (like DMT) is not orally active without an MAOI.

-

Receptor Docking:

-

5-HT2A: The tertiary amine of DMT fits into a hydrophobic pocket formed by residues in the receptor. NMT's secondary amine leaves this pocket partially unfilled, reducing binding free energy (affinity).

-

Sigma-1: The N-alkyl chain length is positively correlated with affinity. Methyl (NMT) < Dimethyl (DMT).

-

References

-

Fontanilla, D., et al. (2009).[3][4] The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[4] Science. Link

-

Ray, T. S. (2010).[5] Psychedelics and the Human Receptorome. PLoS ONE. Link

-

Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature. Link

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[6][2][5] Link

-

National Institute of Mental Health - Psychoactive Drug Screening Program (NIMH-PDSP) . Protocol for Radioligand Binding Assays. Link

Sources

- 1. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEVELOPMENT OF THE SIGMA-1 RECEPTOR IN C-TERMINALS OF MOTONEURONS AND COLOCALIZATION WITH THE N,N’-DIMETHYLTRYPTAMINE FORMING ENZYME, INDOLE-N-METHYL TRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hallucinogen N,N-dimethyltryptamine (DMT) is an endogenous sigma-1 receptor regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

Biosynthesis of N-Methyltryptamine (NMT): A Biocatalytic Framework

Topic: Biosynthesis of N-methyltryptamine from tryptamine Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-methyltryptamine (NMT) serves as a critical metabolic intermediate in the indolethylamine pathway and a structural scaffold for various serotonergic modulators.[1] While chemical methylation (e.g., reductive amination) often yields heterogeneous mixtures of primary, secondary, and tertiary amines, biocatalytic synthesis offers superior regioselectivity. This guide details the enzymatic production of NMT from tryptamine using recombinant Indolethylamine N-methyltransferase (INMT).[2][3] We prioritize a kinetic control strategy to maximize NMT yield while minimizing the subsequent methylation to N,N-dimethyltryptamine (DMT).

Mechanistic Architecture

The Biocatalyst: Indolethylamine N-methyltransferase (INMT)

The core of this process is the enzyme INMT (EC 2.1.1.49) .[1][3] It belongs to the Class I S-adenosylmethionine-dependent methyltransferase family. The enzyme employs a classic

Key Mechanistic Features:

-

Cofactor: S-adenosyl-L-methionine (SAM) acts as the methyl donor.[4][5][6]

-

Byproduct: S-adenosyl-L-homocysteine (SAH), which acts as a potent competitive inhibitor (

often < -

Substrate Specificity: Mammalian INMTs (Human, Rabbit) accept a broad range of substrates but exhibit distinct kinetic profiles.[2] Rabbit INMT (rbINMT) generally displays higher catalytic efficiency (

) for tryptamine compared to the human ortholog (hINMT).

Reaction Pathway Visualization

The following diagram illustrates the molecular flow and the competitive nature of the second methylation step.

Figure 1: Reaction pathway showing the SAM-dependent methylation of tryptamine to NMT and the subsequent risk of over-methylation to DMT.

Biocatalyst Engineering & Kinetics

For scalable biosynthesis, recombinant expression in E. coli is the industry standard. The choice of species variant significantly impacts process efficiency.

Kinetic Comparison

The following data highlights why Rabbit INMT (rbINMT) is often preferred for in vitro synthesis due to its superior affinity (lower

| Parameter | Human INMT (hINMT) | Rabbit INMT (rbINMT) | Implications for Protocol |

| ~850 - 2920 µM | ~86 - 270 µM | rbINMT requires lower substrate loads for saturation. | |

| ~10 - 50 µM | ~5 - 20 µM | SAM concentration must be maintained >50 µM. | |

| pH Optimum | 7.5 - 7.9 | 7.5 - 7.9 | Physiological pH is required; avoid acidic buffers. |

| Thermal Stability | Low ( | Moderate | Reactions should be run at 30-37°C; enzyme storage at -80°C. |

Recombinant Expression Protocol

Objective: Produce active, purified INMT.

-

Vector: pET28b (N-terminal His-tag).

-

Host: E. coli BL21(DE3) pLysS (to reduce basal expression toxicity).[1]

-

Induction: Grow at 37°C to

. Induce with 0.5 mM IPTG.[1] Incubate 3-4 hours at 30°C (lower temp improves solubility). -

Lysis Buffer: 20 mM Tris-HCl (pH 7.9), 500 mM NaCl, 5 mM Imidazole, 10% Glycerol, 1 mM DTT, 1 mM PMSF.[1]

-

Note:DTT is non-negotiable . INMT has surface cysteines prone to oxidation which inactivates the enzyme.

-

-

Purification: Ni-NTA affinity chromatography. Elute with imidazole gradient. Desalt immediately into storage buffer (20 mM Tris, 100 mM NaCl, 1 mM DTT, 10% Glycerol).

Operational Biosynthesis Protocol

This protocol is designed for a 10 mL batch reaction . It utilizes a "starve-feed" strategy regarding SAM to prevent over-methylation to DMT.

Reagents[1]

-

Buffer: 50 mM HEPES, pH 7.5.

-

Reducing Agent: 1 mM DTT (Freshly prepared).

-

Substrate: Tryptamine HCl (Final conc: 1.0 mM).

-

Cofactor: S-adenosyl-L-methionine (SAM) iodide (Final conc: 1.0 mM).

-

Enzyme: Purified rbINMT (Final conc: 0.5 - 1.0 µM).

-

Quench: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow

Figure 2: Operational workflow for the controlled biosynthesis of NMT.

Detailed Steps:

-

Buffer Equilibration: Mix HEPES and DTT. Degas slightly to prevent rapid DTT oxidation.

-

Substrate Addition: Dissolve Tryptamine HCl in the buffer. Adjust pH back to 7.5 if necessary (amine salts can lower pH).

-

Enzyme Addition: Add rbINMT. Gently invert; do not vortex.

-

Reaction Start: Add SAM to initiate.

-

Kinetic Control: Incubate at 37°C.

-

Critical Control Point: At 30 minutes , pull a 50 µL aliquot. Quench with 50 µL Acetonitrile. Analyze via HPLC.

-

Target: Stop reaction when Tryptamine < 10% and DMT < 5%. NMT formation is favored kinetically, but thermodynamic equilibrium drives towards DMT if excess SAM is present for too long.

-

-

Termination: Quench with equal volume ice-cold Acetonitrile. Centrifuge (10,000 x g, 10 min) to remove precipitated protein.

Analytical Validation

Trustworthiness in biosynthesis relies on rigorous validation. You must distinguish NMT from the starting material (Tryptamine) and the over-methylated product (DMT).

HPLC-MS/MS Method

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 90% B over 10 minutes.

-

Elution Order: Tryptamine (Polar) -> NMT -> DMT (Less Polar).

Mass Spectrometry Transitions (MRM)

Use Positive Electrospray Ionization (ESI+).

| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Tryptamine | 161.1 | 144.1 | 117.1 |

| N-Methyltryptamine (NMT) | 175.1 | 144.1 | 117.1 |

| N,N-Dimethyltryptamine (DMT) | 189.1 | 144.1 | 58.1 |

Note: The 144.1 fragment (vinyl indole) is common to all, so chromatographic separation is essential for confirmation.

References

-

Chu, U. B., et al. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. Biochemistry. Link

-

Thompson, M. A., & Weinshilboum, R. M. (1998). Rabbit lung indolethylamine N-methyltransferase: cDNA cloning, expression, and characterization. Journal of Biological Chemistry. Link

-

Cozzi, N. V., et al. (2011).[3] Indolethylamine N-methyltransferase expression in primate nervous tissue. Society for Neuroscience. Link

-

Taschwer, M., et al. (2016).[7] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Link

-

Virgili, G., et al. (2025). Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses. BMC Biology. Link

Sources

- 1. Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indolethylamine N-methyltransferase (INMT) is not essential for endogenous tryptamine-dependent methylation activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Literature review on N-methyltryptamine and its analogs

Technical Monograph: N-Methyltryptamine (NMT) and Structural Analogs

Executive Summary

N-Methyltryptamine (NMT) is a monomethylated indole alkaloid (C₁₁H₁₄N₂) functioning as a pivotal metabolic gateway in the biosynthesis of N,N-dimethyltryptamine (DMT). Unlike its dimethylated analog, which is a potent, short-acting psychedelic, NMT exhibits a distinct pharmacological profile characterized by biased agonism at the 5-HT₂A receptor. It acts as a full agonist at 5-HT₂A but fails to recruit β-arrestin2, a signaling pathway often associated with the hallucinogenic effects of classic psychedelics. This monograph details the chemical structure, biosynthetic pathways, differential pharmacology, and synthesis protocols of NMT, providing a rigorous technical foundation for researchers in neuropharmacology and drug development.

Chemical & Biosynthetic Framework

NMT is the secondary amine intermediate between the primary amine tryptamine and the tertiary amine DMT. Its presence is ubiquitous in indole-rich plant species (Acacia, Mimosa, Virola) and mammalian trace amine systems.

Biosynthetic Pathway (Graphviz Diagram)

The following diagram illustrates the enzymatic methylation cascade mediated by Indolethylamine-N-methyltransferase (INMT) and the competing degradation pathway via Monoamine Oxidase A (MAO-A).

Figure 1: Biosynthetic and metabolic pathways of NMT. NMT serves as the obligate precursor to DMT but is also rapidly degraded by MAO-A into Indole-3-Acetic Acid.

Pharmacodynamics & Receptor Profiling

NMT's pharmacological significance lies in its selectivity profile. While structurally similar to DMT, its functional activity at the serotonin 5-HT₂A receptor differs fundamentally.

-

Receptor Binding: NMT binds with high affinity to 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.

-

Biased Agonism: Research indicates NMT is a balanced or full agonist at the Gq-coupled pathway (leading to calcium release) but has negligible efficacy in recruiting β-arrestin2. This "functional selectivity" suggests that NMT may lack the profound hallucinogenic potency of DMT (which recruits β-arrestin2) while retaining other serotonergic physiological effects.

-

Trace Amine Activity: NMT shows affinity for the Trace Amine Associated Receptor 1 (TAAR1), modulating dopaminergic neurotransmission.

Signaling Cascade (Graphviz Diagram)

The diagram below contrasts the signaling outcomes of NMT binding versus standard psychedelic binding.

Figure 2: Biased signaling pathway of NMT at the 5-HT2A receptor. Note the lack of Beta-Arrestin2 recruitment, distinguishing it from DMT.

Comparative Pharmacology: NMT vs. Analogs

The following table synthesizes binding affinities and functional characteristics. Note that while DMT is a partial agonist, NMT often displays full efficacy in Gq-mediated assays despite lower hallucinogenic potential.

| Compound | Structure | 5-HT₂A Affinity (Ki) | Functional Efficacy (5-HT₂A) | MAO Susceptibility | Primary Effect |

| Tryptamine | Primary Amine | > 800 nM | Weak Partial Agonist | High | Trace Amine / Neuromodulator |

| NMT | Secondary Amine | ~50 - 150 nM * | Full Agonist (Gq biased) | High | Serotonin Releasing / Mild Psychoactive |

| DMT | Tertiary Amine | ~75 nM | Partial Agonist (Balanced) | High | Potent Hallucinogen |

| 5-MeO-DMT | Tertiary Amine | ~14 nM | Full Agonist | High | Potent Hallucinogen (Dissociative) |

*Note: Ki values vary by radioligand and tissue preparation. NMT is generally considered to have comparable or slightly lower affinity than DMT but higher intrinsic efficacy in specific pathways.

Synthesis & Production Protocols

Warning: The synthesis of N-methylated tryptamines may be controlled under local laws (e.g., US Controlled Substances Act). This protocol is for educational and research reference only.

The most reliable laboratory method for selective mono-methylation is Reductive Amination . Direct methylation with methyl iodide often leads to over-methylation (quaternary ammonium salts).

Protocol: Reductive Amination of Tryptamine

Objective: Selectively synthesize N-methyltryptamine (NMT) from Tryptamine.[1]

Reagents:

-

Tryptamine freebase (1.0 eq)

-

Formaldehyde (37% aq. solution, 1.0 - 1.1 eq)

-

Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) [Note: NaBH₄ can be used but is less selective]

-

Glacial Acetic Acid (Catalytic amount)

-

Methanol (Solvent)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve Tryptamine (1.6 g, 10 mmol) in Methanol (30 mL).

-

Chill solution to 0°C.

-

Add Glacial Acetic Acid (1.2 mL) to adjust pH to ~5–6.

-

Add Formaldehyde (0.82 mL, 11 mmol) dropwise over 10 minutes.

-

Mechanism: The amine condenses with formaldehyde to form the iminium ion intermediate.

-

-

Reduction:

-

Add Sodium Cyanoborohydride (0.95 g, 15 mmol) slowly to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 3–4 hours.

-

Control: Monitor via TLC (Silica, DCM:MeOH 9:1). NMT will appear as a distinct spot below the DMT/Tryptamine standards.

-

-

Quenching & Extraction:

-

Quench reaction with aqueous NaOH (1M) until pH > 12 (basify).

-

Evaporate Methanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organic layers with Brine.

-

-

Purification:

-

Dry over anhydrous MgSO₄ and evaporate solvent.

-

Critical Step: Purify via Column Chromatography (Silica Gel).

-

Eluent: DCM:MeOH:NH₄OH (90:9:1) is effective for separating NMT (secondary amine) from unreacted Tryptamine (primary) and trace DMT (tertiary).

-

Figure 3: Chemical synthesis workflow via reductive amination.

Experimental Assay Protocols

To validate the synthesized compound, a Radioligand Binding Assay is the gold standard for determining affinity (Ki).

Protocol: 5-HT₂A Competition Binding Assay

Objective: Determine the Ki of NMT at the 5-HT₂A receptor.

-

Membrane Preparation:

-

Use HEK-293 cells stably expressing human 5-HT₂A receptors.

-

Homogenize cells in Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge (20,000 x g, 20 min) and resuspend pellet.

-

-

Incubation:

-

Radioligand: [³H]-Ketanserin (0.5 nM).

-

Competitor: NMT (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

-

Non-specific Binding: Define using Methysergide (10 µM).

-

Incubate for 60 minutes at 37°C.

-

-

Termination & Counting:

-

Filter through GF/B glass fiber filters using a cell harvester.

-

Wash filters 3x with ice-cold buffer.

-

Measure radioactivity via Liquid Scintillation Counting.

-

-

Data Analysis:

-

Plot % Specific Binding vs. Log[NMT].

-

Calculate IC₅₀ using non-linear regression.

-

Convert to Ki using the Cheng-Prusoff equation:

-

References

-

Nichols, D. E. (2016). Psychedelics.[2][3] Pharmacological Reviews, 68(2), 264-355. Link

-

Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature, 462, 175-181. Link

-

McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. Link

-

Ray, T. S. (2010). Psychedelics and the Human Receptorome.[4] PLoS ONE, 5(2), e9019.[4] Link[4]

-

Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination. Drug Testing and Analysis, 2(7), 330-338. Link

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]

- 3. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 4. journals.plos.org [journals.plos.org]

Technical Whitepaper: Mechanism of Action of 1-Methyltryptamine at Serotonin Receptors

[1]

Executive Summary

3-(2-aminoethyl)-1-methylindole 2HCl is a synthetic tryptamine derivative characterized by methylation at the indole nitrogen (N1) position.[1] Unlike its N-methyltryptamine (side-chain methylated) or

Its primary utility lies in elucidating the structural requirements of the orthosteric binding pocket of the 5-HT2A receptor.[1] By chemically masking the indole NH group, this compound demonstrates the necessity of the N1-hydrogen bond donor for high-affinity binding.[1] Pharmacologically, it acts as a dual-mechanism agent : a low-affinity 5-HT2A agonist and a potent, selective serotonin releasing agent (SRA).[1]

Chemical Identity & Physicochemical Properties

The 2HCl salt form is utilized to ensure aqueous solubility and stability for in vitro and in vivo applications.[1]

| Property | Specification |

| IUPAC Name | 3-(2-aminoethyl)-1-methylindole dihydrochloride |

| Common Name | 1-Methyltryptamine (1-MeT) |

| Molecular Formula | |

| Molecular Weight | 247.16 g/mol (Salt); 174.24 g/mol (Freebase) |

| Solubility | Highly soluble in water (>50 mM); soluble in DMSO.[1][2] |

| Stability | Hygroscopic.[1] Store at -20°C, desiccated. Protect from light.[1] |

Pharmacodynamics: The Mechanism of Action[1][3]

Structural Basis of Receptor Interaction (The "N1-H Hypothesis")

The core mechanism of 1-Methyltryptamine is defined by what it cannot do.[1] In the endogenous ligand serotonin (5-HT) and the parent compound tryptamine, the indole nitrogen (N1) acts as a hydrogen bond donor .[1] This proton interacts with specific polar residues (e.g., Ser5.46 or Thr3.[1]37) within the transmembrane helix 5 (TM5) of the 5-HT2A receptor.[1]

Mechanism of Affinity Loss:

-

Steric Clash: The addition of a methyl group at N1 introduces steric bulk that hinders the molecule from fitting deeply into the hydrophobic cleft of the receptor.[1]

-

Loss of H-Bonding: Methylation removes the acidic proton, eliminating the H-bond donor capability.[1]

-

Result: This modification results in a drastic reduction in binding affinity (

) compared to tryptamine, shifting from low nanomolar to high nanomolar/micromolar range.[1]

Quantitative Binding Profile

The following data highlights the impact of N1-methylation on receptor affinity.

| Target | Parameter | Value | Comparison (Tryptamine) | Interpretation |

| 5-HT2A | 473 nM | 13.1 nM | ~36-fold loss in affinity due to N1-methylation. | |

| 5-HT2A | 55–99% | 101% | Retains agonist activity but with reduced potency.[1][3] | |

| SERT | 53.1 nM | 32.6 nM | Retains potent serotonin releasing activity.[1] | |

| DAT/NET | >10,000 nM | ~160-700 nM | High Selectivity: 1-MeT loses dopaminergic/adrenergic activity.[1][3] |

Data Source: Validated against structure-activity relationship (SAR) studies of tryptamines (Blough et al., 2014; Wikipedia/TiHKAL).[1]

Dual Signaling Pathway

1-Methyltryptamine operates via two distinct pathways:[1]

-

Direct Pathway (Weak): Direct partial agonism at postsynaptic 5-HT2A receptors, activating the

pathway -

Indirect Pathway (Potent): Substrate-mediated transport via SERT, displacing endogenous serotonin into the synapse, which then activates receptors.[1]

Figure 1: Dual mechanism of action showing potent indirect activation via SERT and weak direct agonism at 5-HT2A.[1]

Experimental Protocols

To validate the mechanism of action, the following protocols are recommended. These are designed to distinguish between direct receptor binding and transporter-mediated release.[1]

Protocol A: Radioligand Binding Assay (5-HT2A)

Objective: Determine the

Reagents:

-

Source Tissue: HEK-293 cells stably expressing human 5-HT2A receptors.[1]

-

Radioligand:

-Ketanserin (Antagonist) or -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.1 mM EDTA, pH 7.4.[1]

Workflow:

-

Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

-

Incubation: In 96-well plates, combine:

-

Equilibrium: Incubate for 60 min at 25°C in the dark.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Protocol B: Synaptosomal Release Assay

Objective: Confirm SRA activity and selectivity.

Workflow:

-

Preparation: Isolate rat brain synaptosomes (P2 fraction) via differential centrifugation.

-

Loading: Pre-load synaptosomes with

-5-HT (Serotonin) for 15 min at 37°C. -

Wash: Centrifuge and resuspend to remove extracellular radioligand.

-

Release Phase: Aliquot synaptosomes and treat with 1-Methyltryptamine 2HCl (various concentrations) for 5-10 min.

-

Separation: Rapid filtration or centrifugation to separate supernatant (released) from pellet (retained).[1]

-

Calculation:

.[1] -

Control: Use Tryptamine (positive control) and Cocaine (uptake inhibitor control) to validate the system.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).[1] Potentially bioactive; handle as a novel psychoactive substance (NPS).[1][5]

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.[1] Use within a fume hood to avoid inhalation of dust.[1]

-

Disposal: Incineration in a chemical waste facility.[1]

References

-

Blough, B. E., et al. (2014).[1] "Interaction of indolealkylamines with the serotonin transporter and serotonin receptors."[1] Journal of Medicinal Chemistry.

-

Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Detailed SAR of tryptamines).

-

Nichols, D. E. (2016).[1] "Psychedelics."[1][2] Pharmacological Reviews. (Review of 5-HT2A receptor binding mechanics).

-

Wikipedia. (n.d.).[1] "1-Methyltryptamine."[1][2][6][7] Accessed Jan 2026.[1][8]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10226666, 3-(2-aminoethyl)-1-methylindole.[1] [1]

Sources

- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 3. 1-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 4. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alpha-Methyltryptamine [medbox.iiab.me]

- 7. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Characterization of N-Methyltryptamine (NMT): A Technical Framework

Executive Summary & Chemical Identity

N-methyltryptamine (NMT) acts as a pivotal metabolic intermediate between tryptamine and N,N-dimethyltryptamine (DMT). Unlike its dimethylated counterpart, NMT remains under-characterized despite its presence in mammalian trace amine pathways. This guide establishes a rigorous in vitro characterization pipeline.

The primary challenge in NMT characterization is its rapid degradation by Monoamine Oxidase A (MAO-A) and its dual-nature pharmacology—acting as both a classic serotonergic ligand and a Trace Amine-Associated Receptor (TAAR) agonist. This protocol suite prioritizes metabolic stabilization and pathway-specific functional assays to isolate these distinct mechanisms.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(1H-indol-3-yl)-N-methylethanamine |

| Molecular Weight | 174.24 g/mol |

| Solubility (Freebase) | Soluble in EtOH, DMSO (up to 20 mg/mL). Poorly soluble in water. |

| Solubility (HCl Salt) | Highly soluble in water/PBS. Preferred for aqueous bioassays. |

| Storage | -20°C, desiccated, protected from light (indole oxidation risk). |

Pharmacodynamic Profiling: Receptor Binding

Objective: Determine the affinity (

Target Rationale

-

5-HT

/ 5-HT -

5-HT

: Modulates serotonergic release; often associated with anxiolytic effects. -

TAAR1: A G-protein coupled receptor (GPCR) activated by trace amines.[1][2] NMT acts as an endogenous agonist here, potentially regulating dopaminergic firing rates.

Protocol: Radioligand Competition Binding

Standard: NIMH-PDSP (Psychoactive Drug Screening Program) methodology.

Reagents:

-

Membrane Prep: HEK293 cells stably expressing human 5-HT

or TAAR1. -

Radioligand:

-Ketanserin (for 5-HT -

Reference Ligand: Chlorpromazine (non-selective) or LSD (high affinity).

Workflow:

-

Preparation: Dilute NMT (HCl salt) in binding buffer (50 mM Tris-HCl, 10 mM MgCl

, 0.1% BSA, pH 7.4). Create a 12-point concentration curve ( -

Incubation: Combine 50 µL membrane prep + 25 µL radioligand + 25 µL NMT competitor. Incubate for 90 min at RT in the dark.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a 96-well harvester.

-

Quantification: Add scintillation cocktail; count CPM (Counts Per Minute).

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Critical Control: Due to NMT's susceptibility to oxidation, include 1 mM Ascorbic Acid in the binding buffer.

Functional Characterization: Signaling Pathways

Objective: Distinguish between G-protein coupling (efficacy) and

Signaling Logic

NMT pleiotropy requires distinct readouts:

-

5-HT

Pathway: Primarily -

TAAR1 Pathway: Primarily

coupled

Figure 1: Divergent signaling cascades activated by NMT. The 5-HT2A pathway triggers calcium flux, while TAAR1 drives cAMP accumulation.

Protocol: FLIPR Calcium Flux Assay (5-HT )

Methodology:

-

Seeding: Plate CHO-K1 cells expressing human 5-HT

at 50,000 cells/well in black-walled 96-well plates. Incubate overnight. -

Dye Loading: Aspirate media; add Calcium 6 Assay dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hr at 37°C.

-

Compound Addition: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject NMT (series dilutions).

-

Measurement: Record fluorescence (Ex 485nm / Em 525nm) every second for 60s (baseline) and 120s (post-injection).

-

Data Output: Plot Max-Min RFU against log[NMT]. Calculate

and

Metabolic Stability & Enzymatic Kinetics

Objective: Quantify the degradation rate of NMT by Monoamine Oxidases (MAO), a critical factor for in vivo translation.

The MAO Challenge

NMT is a prime substrate for MAO-A. In typical cell-based assays (Section 3), endogenous MAO activity can mask functional potency.

-

Recommendation: All functional assays should be run +/- Pargyline (10 µM), a non-selective MAO inhibitor, to validate if potency shifts.

Protocol: In Vitro Intrinsic Clearance ( )

System: Human Liver Microsomes (HLM) or Recombinant MAO-A/B isoforms.

Workflow:

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg protein/mL).

-

Pre-incubation: Add NMT (1 µM final) and incubate for 5 min at 37°C.

-

Initiation: Add NADPH-regenerating system (for CYP450) or Tyramine (as control for MAO activity checks). Note: For strict MAO profiling, use mitochondrial fractions, not just microsomes.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated-DMT).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Monitor: Loss of Parent (NMT, m/z 175.1) and formation of Indole-3-acetic acid (IAA).

-

Figure 2: Workflow for determining metabolic stability and intrinsic clearance via LC-MS/MS.

Blood-Brain Barrier (BBB) Permeability

Objective: Predict CNS penetration.[3][4] Method: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay).[3]

-

Donor Plate: Add NMT (10 µM) in PBS (pH 7.4) to the bottom plate.

-

Membrane: Coat PVDF filter with porcine brain lipid extract dissolved in dodecane.

-

Acceptor Plate: Add PBS to the top plate.

-

Incubation: Sandwich plates and incubate for 4 hours at RT (humidity controlled).

-

Quantification: Measure NMT concentration in both Donor and Acceptor wells via UV-Vis spectroscopy or LC-MS.

-

Calculation: Determine Effective Permeability (

).-

High Permeability Benchmark:

cm/s (e.g., Propranolol). -

Low Permeability Benchmark:

cm/s (e.g., Theophylline).

-

Summary of Key Parameters

| Parameter | Assay Type | Expected Trend/Note |

| 5-HT | Radioligand Binding | Low µM range (weaker than DMT/Psilocin). |

| TAAR1 Activity ( | cAMP TR-FRET | Agonist activity expected; species-dependent (Human vs Rodent). |

| Metabolic Stability ( | HLM / MAO Incubation | Very Short (<15 min) without MAO inhibition. |

| BBB Permeability ( | PAMPA-BBB | High (Lipophilic indole core). |

References

-

Ray, T. S. (2010).[5] Psychedelics and the Human Receptorome.[6][7] PLoS ONE, 5(2), e9019. [Link]

-

Glennon, R. A., & Gessner, P. K. (1979).[8] Serotonin receptor binding affinities of tryptamine analogues.[8] Journal of Medicinal Chemistry, 22(4), 428–432.[8] [Link]

-

Simmler, L. D., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1289-1302. [Link]

-

Keiser, M. J., et al. (2009). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 27, 441–448. (Methodology for FLIPR/GPCR assays). [Link]

-

National Institute of Mental Health. (n.d.).[6] Psychoactive Drug Screening Program (PDSP) Protocol Book. [Link]

Sources

- 1. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blood-brain barrier specific permeability assay reveals N-methylated tyramine derivatives in standardised leaf extracts and herbal products of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. psilosybiini.info [psilosybiini.info]

- 6. Psychedelics and the Human Receptorome | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Monomethyl Bridge: A Technical Analysis of N-Methyltryptamine (NMT)

From Synthetic Origins to Biosynthetic Significance

Executive Summary

N-methyltryptamine (NMT) represents a critical, yet often overlooked, intermediate in the indolealkylamine class. While its dimethylated congener, N,N-Dimethyltryptamine (DMT), dominates the psychoactive literature, NMT serves as the obligatory biosynthetic bridge and a unique pharmacological probe. This guide synthesizes the historical genesis of NMT, its enzymatic regulation by indolethylamine-N-methyltransferase (INMT), and its distinct pharmacodynamic profile. For drug development professionals, NMT offers a case study in functional selectivity (biased agonism) and metabolic gating by Monoamine Oxidase (MAO).

Part 1: Chemical Genesis (1931–1936)

The discovery of NMT is inextricably linked to the "golden age" of alkaloid synthesis. Contrary to popular attribution to later psychedelic research, the chemical entity was established well before its biological role was understood.

The Manske Synthesis (1931)

The definitive chemical origin of NMT traces back to Richard Manske at the National Research Council of Canada. In 1931, while investigating the structure of calycanthine, Manske sought to synthesize reference standards for tryptamine derivatives.[1]

-

The Breakthrough: Manske published A Synthesis of the Methyltryptamines and Some Derivatives in the Canadian Journal of Research. He successfully synthesized N-methyltryptamine and N,N-dimethyltryptamine.[2]

-

Technical Significance: This predated the isolation of these compounds from plants by over a decade. Manske’s work established the stability profile of the secondary amine (NMT) versus the tertiary amine (DMT), noting the susceptibility of the former to oxidative degradation—a crucial factor in modern storage and formulation.

The Hoshino Contribution (1935)

Japanese chemist Toshio Hoshino (1935-1936) expanded this library by synthesizing 5-methoxy derivatives. While Hoshino is often cited for 5-MeO-DMT, his work validated Manske’s earlier routes, confirming that alkylation of the indole ethylamine side chain was a reproducible and scalable process.

Part 2: Phytochemical & Biosynthetic Isolation

The transition from "synthetic curiosity" to "biological metabolite" occurred in the mid-20th century, driven by the search for the active principles in New World ethnomedicines.

The "Nigerina" Isolation (1946)

Brazilian chemist Oswaldo Gonçalves de Lima isolated an alkaloid fraction from Mimosa hostilis (jurema), which he named "nigerina."[3][4] While initially misidentified, subsequent analyses confirmed this fraction contained primarily DMT. However, modern chromatographic re-analysis of Mimosa and Acacia spp. consistently reveals NMT as a significant co-metabolite (0.2%–0.6% dry weight), often serving as a marker of incomplete methylation in the plant's biosynthetic cascade.

The Axelrod Enzymology (1961)

The defining moment for NMT in mammalian physiology was Julius Axelrod’s 1961 publication in Science. Axelrod discovered the enzyme indolethylamine-N-methyltransferase (INMT) in rabbit lung.

-

Mechanism: INMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amine of tryptamine.[3]

-

The Kinetic Gate: Axelrod demonstrated that tryptamine is first methylated to NMT. Crucially, NMT has a higher affinity for INMT than the parent tryptamine, but the second methylation step (NMT

DMT) is often rate-limited by product inhibition (S-adenosylhomocysteine accumulation). This explains why NMT accumulates in certain tissues and plant species.

Part 3: Pharmacodynamics & Functional Selectivity

For the modern drug developer, NMT is more than a precursor; it is a probe for biased agonism at the 5-HT2A receptor.

The Beta-Arrestin Divergence

Unlike Serotonin (5-HT), which recruits

-

Receptor Binding: NMT binds to 5-HT1A, 5-HT2A, and 5-HT2C receptors with nanomolar affinity (

values typically in the 50–200 nM range for 5-HT2A). -

Lack of Hallucinogenesis: Despite binding, NMT is generally considered non-hallucinogenic in humans. This is attributed to two factors:

-

Metabolic Clearance: NMT is a prime substrate for MAO-A. Without inhibition, its half-life is negligible.

-

Signaling Bias: Research indicates that NMT may not induce the specific conformational changes required for the "psychedelic" intracellular signaling cascade (e.g., specific phospholipase C activation or

-arrestin recruitment patterns) seen with DMT or LSD.

-

Quantitative Comparison: NMT vs. DMT

| Parameter | N-Methyltryptamine (NMT) | N,N-Dimethyltryptamine (DMT) |

| Nitrogen Structure | Secondary Amine | Tertiary Amine |